Methyl-3-methoxyacrylate
Overview
Description
Methyl-3-methoxyacrylate is an organic compound with the molecular formula C5H8O3. It is a derivative of acrylic acid and features a methoxy group attached to the acrylate moiety. This compound is known for its applications in various fields, including organic synthesis and polymer chemistry. It is a colorless liquid with a characteristic odor and is used as an intermediate in the synthesis of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-3-methoxyacrylate can be synthesized through several methods. One common method involves the reaction of methyl vinyl ether with trichloroacetyl chloride, followed by an addition-elimination reaction, haloform reaction, and elimination reaction . Another method involves the reaction of methyl 3-methoxy-3-R-oxypropionate with methanol in the presence of a catalyst such as potassium hydrogen sulfate, sodium bisulfate, or p-toluenesulfonic acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves a one-pot process where the raw materials are reacted under controlled conditions to yield the desired product. This method is favored for its simplicity and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Methyl-3-methoxyacrylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products, depending on the reaction conditions and reagents used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: It participates in [3+2] cycloaddition reactions with compounds like quinazoline-3-oxide, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as sodium methoxide and other nucleophiles are used.
Cycloaddition: Catalysts like 2,2’-azobisisobutyronitrile (AIBN) are used in the presence of solvents like dichloroethane.
Major Products:
Oxidation: Various carboxylic acids and aldehydes.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Cycloaddition: Heterocyclic compounds with potential biological activity.
Scientific Research Applications
Methyl-3-methoxyacrylate is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of methyl-3-methoxyacrylate involves its ability to participate in various chemical reactions due to the presence of the methoxy and acrylate groups. These functional groups allow it to undergo nucleophilic substitution, oxidation, and cycloaddition reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Methyl acrylate: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Ethyl acrylate: Similar structure but with an ethyl group instead of a methoxy group, affecting its reactivity and applications.
Methoxyacrylates: A broader class of compounds that include various derivatives with different substituents.
Uniqueness: Methyl-3-methoxyacrylate is unique due to the presence of both the methoxy and acrylate groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of a wide range of chemical products .
Properties
IUPAC Name |
methyl 3-methoxyprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-7-4-3-5(6)8-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTCCPQKLPMHDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020601 | |
Record name | Methyl 3-methoxyacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34846-90-7, 5788-17-0 | |
Record name | Methyl 3-methoxyacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401020601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl-3-methoxyacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.217 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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